Boc-L-Tyrosinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

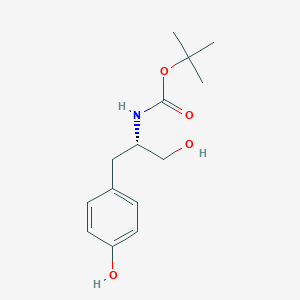

tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVXZPOLHFZPKW-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579831 | |

| Record name | tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83345-46-4, 282100-80-5 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83345-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Boc-L-Tyrosinol

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physical characteristics of N-tert-Butoxycarbonyl-L-tyrosinol (Boc-L-Tyrosinol), a key building block in peptide synthesis and pharmaceutical development.[1] This guide is intended to be a comprehensive resource, offering detailed data, experimental methodologies, and logical workflows to aid in its application in research and development.

Core Physical and Chemical Properties

This compound is a derivative of the amino acid L-tyrosine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is reduced to a primary alcohol. This modification enhances its utility in complex organic synthesis by improving solubility and providing a stable, yet reactive, molecule.[1]

Data Presentation: Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound compiled from various chemical data sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₁NO₄ | [2][3] |

| Molecular Weight | 267.33 g/mol | [2][3][4] |

| Melting Point | 115-122 °C | [2][3] |

| 118-120 °C | [5][6] | |

| Appearance | White to off-white powder/solid | [2] |

| Optical Rotation [α]D²⁰ | -27 ± 2° (c=1 in EtOH) | [2] |

| Boiling Point (Predicted) | 551.8 ± 50.0 °C | [5][6] |

| Density (Predicted) | 1.189 ± 0.06 g/cm³ | [5][6] |

| pKa (Predicted) | 9.97 ± 0.15 | [5][6] |

Structural Influence on Physical Properties

The physical properties of this compound are directly influenced by its molecular structure, which contains several key functional groups: a bulky, non-polar Boc protecting group, a polar hydroxyl group, and a phenolic ring.

Caption: Structural-property relationships of this compound.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of this compound.

The melting point of an organic solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[7]

Methodology: Capillary Method using a Digital Melting Point Apparatus

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 cm.[5] The tube is sealed at one end.

-

Apparatus Setup: The packed capillary tube is inserted into the heating block of the melting point apparatus alongside a calibrated thermometer.[4]

-

Approximate Determination: A rapid heating rate is initially used to determine an approximate melting point. The apparatus is then allowed to cool.

-

Accurate Determination: A second determination is performed with a slow heating rate (approximately 1-2°C per minute) near the expected melting point.[3]

-

Observation and Recording: The temperature at which the substance first begins to liquefy (t1) and the temperature at which it becomes completely liquid (t2) are recorded.[4][5] The melting range is reported as t1-t2.

-

Verification: The procedure is repeated to ensure the value is consistent.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. pennwest.edu [pennwest.edu]

- 5. byjus.com [byjus.com]

- 6. digicollections.net [digicollections.net]

- 7. athabascau.ca [athabascau.ca]

Boc-L-Tyrosinol: A Technical Guide for Advanced Research

For Immediate Release

This technical guide offers an in-depth overview of Boc-L-Tyrosinol, a critical chiral building block in modern drug discovery and peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document provides comprehensive data, experimental considerations, and a workflow for its application.

Core Compound Data

This compound, the N-tert-butoxycarbonyl protected form of L-Tyrosinol, is a stable derivative of the amino acid L-tyrosine, where the carboxylic acid has been reduced to a primary alcohol. This modification makes it a valuable intermediate for the synthesis of complex peptides and small molecule therapeutics, particularly in the field of neuroscience.

Below is a summary of its key quantitative properties:

| Property | Value | CAS Number(s) |

| Molecular Weight | 267.33 g/mol | 83345-46-4 |

| Molecular Formula | C₁₄H₂₁NO₄ | 220237-31-0 |

Synthesis and Application Workflow

An In-Depth Technical Guide to Boc-L-Tyrosinol: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-Tyrosinol, a derivative of the amino acid L-tyrosine, is a valuable building block in the fields of peptide synthesis and medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function and the reduction of the carboxylic acid to a primary alcohol provide a stable and versatile intermediate for the synthesis of complex peptides and pharmacologically active molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed synthetic protocols for this compound.

Chemical Structure and IUPAC Name

This compound is structurally characterized by a tyrosine backbone where the alpha-amino group is protected by a tert-butoxycarbonyl group, and the carboxylic acid moiety is reduced to a hydroxymethyl group.

IUPAC Name: tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₁NO₄ | [1][2] |

| Molecular Weight | 267.33 g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 115-122 °C | [2] |

| Optical Rotation | [α]D²⁰ = -27 ± 2º (c=1 in EtOH) | [3] |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. | [4] |

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from L-tyrosine. The first step involves the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol.

Step 1: Synthesis of N-α-Boc-L-tyrosine (Boc-Tyr-OH)

Materials:

-

L-tyrosine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-tyrosine in an aqueous solution of sodium hydroxide or potassium hydroxide in a suitable reaction vessel to create an alkaline environment.

-

To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane in batches while maintaining the alkaline pH with stirring.

-

Allow the reaction to proceed at room temperature with continuous stirring until the reaction is complete (monitoring by TLC is recommended).

-

Once the reaction is complete, perform an extraction with an organic solvent like petroleum ether to remove any unreacted (Boc)₂O and other non-polar impurities.

-

Carefully acidify the aqueous layer to a pH of approximately 3 using a dilute solution of hydrochloric acid. This will precipitate the Boc-L-tyrosine.

-

Extract the precipitated Boc-L-tyrosine into an organic solvent such as ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-α-Boc-L-tyrosine. The product can be further purified by recrystallization if necessary.

Step 2: Reduction of N-α-Boc-L-tyrosine to this compound

Materials:

-

N-α-Boc-L-tyrosine

-

Borane-tetrahydrofuran complex (BH₃·THF) or Sodium borohydride (NaBH₄) and Ethyl chloroformate

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous solution of ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure using Borane-Tetrahydrofuran Complex:

-

Dissolve N-α-Boc-L-tyrosine in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) to the stirred solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by column chromatography on silica gel.

Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from L-tyrosine.

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound is a key intermediate in the synthesis of various biologically active molecules. Its primary applications include:

-

Peptide Synthesis: It serves as a modified amino acid building block for the solid-phase and solution-phase synthesis of peptides. The primary alcohol allows for further modifications and the introduction of unique functionalities into the peptide chain.

-

Drug Development: The tyrosinol moiety is present in a number of natural products and pharmacologically active compounds. This compound provides a chiral starting material for the synthesis of these complex molecules, including potential enzyme inhibitors and receptor ligands.

-

Combinatorial Chemistry: Its structure is amenable to a variety of chemical transformations, making it a useful scaffold for the generation of compound libraries for high-throughput screening.

Conclusion

This technical guide has provided essential information on the chemical structure, physicochemical properties, and a detailed synthetic pathway for this compound. The provided experimental protocols offer a reliable methodology for the preparation of this important synthetic building block. The versatility and utility of this compound make it an indispensable tool for researchers and scientists in the ongoing development of novel peptides and therapeutic agents.

References

An In-depth Technical Guide to Boc-L-Tyrosinol: Synonyms, Alternative Names, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-L-Tyrosinol, a key building block in synthetic organic chemistry and drug discovery. This document details its various synonyms and alternative names, chemical properties, and provides illustrative experimental protocols. A key focus of this guide is to furnish researchers with the necessary information for the effective utilization of this compound in their work.

Chemical Identity and Nomenclature

This compound is a derivative of the natural amino acid L-tyrosine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is reduced to a hydroxyl group. This modification makes it a valuable chiral building block in the synthesis of peptidomimetics and other complex organic molecules. Due to its widespread use, it is known by several synonyms and alternative names in the scientific literature and chemical catalogs.

Tabulated Synonyms and Identifiers

For clarity and ease of reference, the various names and chemical identifiers for this compound are summarized in the table below. It is important to note that multiple CAS Numbers are often associated with this compound, which can be a source of confusion. Researchers should verify the specific CAS number with their supplier.

| Identifier Type | Value |

| Systematic (IUPAC) Name | tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate[1] |

| Common Synonyms | Boc-L-Tyr-ol[2][3][4] |

| N-tert-butoxycarbonyl-L-tyrosinol | |

| (S)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propan-1-ol | |

| tert-Butyl [(S)-2-hydroxy-1-(4-hydroxybenzyl)ethyl]carbamate[5] | |

| Carbamic acid, N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-, 1,1-dimethylethyl ester[5] | |

| CAS Numbers | 83345-46-4[2][3][4][6] |

| 220237-31-0[6] | |

| 282100-80-5 (for DL-isomer)[5] | |

| Molecular Formula | C14H21NO4[2][3][4][6] |

| Molecular Weight | 267.32 g/mol [2][3][4][6] |

| InChI Key | KMVXZPOLHFZPKW-NSHDSACASA-N[5][6] |

| MDL Number | MFCD00270225[2][3][4] |

| PubChem CID | 3455087[2][3][4] |

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and application of this compound. While specific protocols for the synthesis of this compound from L-tyrosinol are not abundantly available in the literature, the following sections provide detailed methodologies for the synthesis of the closely related and commonly used precursor, N-Boc-L-tyrosine, and a general protocol for the purification of Boc-protected amino acids, which can be adapted for this compound.

Synthesis of N-Boc-L-tyrosine

A common route to this compound involves the protection of L-tyrosine to form N-Boc-L-tyrosine, followed by the reduction of the carboxylic acid. The following protocol details the synthesis of N-Boc-L-tyrosine.

Materials:

-

L-tyrosine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated potassium hydrogen sulfate (KHSO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flask, dissolve K₂CO₃ (1.5 equivalents) in a 1:1 mixture of water and dioxane.

-

Cool the solution to 0°C in an ice bath.

-

Add L-tyrosine (1.0 equivalent) to the cooled solution with stirring.

-

Add a solution of (Boc)₂O (1.0 equivalent) in dioxane to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

The following day, add water to the reaction mixture and then acidify to a pH of 4 with a saturated solution of KHSO₄.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent under reduced pressure to yield N-Boc-L-tyrosine, which can be used in the next step without further purification.

Purification of Boc-Protected Amino Alcohols

Purification of the final this compound product is critical to remove any unreacted starting materials or byproducts. Column chromatography is an effective method for this purpose.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Dichloromethane (DCM)

Procedure:

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM or the initial mobile phase) and load it onto the top of the silica gel bed.

-

Elution: Elute the column with a gradient of increasing polarity. A common mobile phase is a mixture of hexane and ethyl acetate, starting with a low percentage of ethyl acetate and gradually increasing the concentration.

-

Fraction Collection: Collect fractions as the components elute from the column.

-

Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Application in Studying Signaling Pathways

While there is no direct evidence in the scientific literature of this compound being an endogenous signaling molecule, its structure makes it a valuable tool for researchers studying signaling pathways that involve tyrosine phosphorylation. Tyrosine kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is implicated in diseases such as cancer.

This compound and its derivatives can be utilized as building blocks for the synthesis of inhibitors that target the ATP-binding site of tyrosine kinases. The protected amino and hydroxyl groups allow for selective modification and incorporation into larger molecular scaffolds designed to have high affinity and specificity for a particular kinase.

Illustrative Signaling Pathway: The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK cascade, is a well-characterized signaling pathway that controls cell proliferation, differentiation, and survival. Tyrosine kinase receptors (RTKs) at the cell surface are often the initiators of this cascade. The diagram below illustrates a simplified representation of this pathway.

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

A researcher could synthesize a library of compounds derived from this compound to screen for inhibitory activity against kinases within this pathway, such as Raf or MEK. The tyrosinol scaffold provides a starting point for creating molecules that can compete with ATP for binding to the kinase domain, thereby blocking downstream signaling and inhibiting cell proliferation. This approach is fundamental to modern targeted cancer therapy.

References

Spectroscopic Characterization of Boc-L-Tyrosinol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-L-tyrosinol (Boc-L-Tyrosinol), a crucial protected amino alcohol used in peptide synthesis and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectroscopic data, experimental protocols, and a logical workflow for its characterization.

Chemical Structure and Physicochemical Properties

This compound is a derivative of the amino acid L-tyrosine where the carboxylic acid group is reduced to a primary alcohol and the amino group is protected by a tert-butoxycarbonyl (Boc) group.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₁NO₄ | [1][2] |

| Molecular Weight | 267.32 g/mol | [1][2] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 115-122 °C | [1] |

| Optical Rotation | [α]D20 = -27 ± 2º (c=1 in EtOH) | [1] |

| CAS Number | 83345-46-4 | [1][2] |

Spectroscopic Data

This section summarizes the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of this compound in solution.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | d | 2H | Ar-H (ortho to -CH₂-) |

| ~6.7-6.9 | d | 2H | Ar-H (ortho to -OH) |

| ~4.8-5.0 | d | 1H | NH |

| ~3.8-4.0 | m | 1H | α-CH |

| ~3.5-3.7 | m | 2H | CH₂-OH |

| ~2.7-2.9 | m | 2H | β-CH₂ |

| 1.42 | s | 9H | -C(CH₃)₃ (Boc) |

Note: Chemical shifts can vary slightly depending on the solvent and concentration used.[4]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | C=O (carbamate) |

| ~155.0 | Ar-C (C-OH) |

| ~130.0 | Ar-CH (ortho to -CH₂-) |

| ~128.0 | Ar-C (ipso) |

| ~115.0 | Ar-CH (ortho to -OH) |

| ~79.0 | -C(CH₃)₃ (Boc) |

| ~65.0 | CH₂-OH |

| ~55.0 | α-CH |

| ~37.0 | β-CH₂ |

| ~28.0 | -C(CH₃)₃ (Boc) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200–3600 | Strong, Broad | O-H stretch (phenolic and alcohol) |

| ~3350 | Medium | N-H stretch (carbamate) |

| ~2970, 2930 | Medium | C-H stretch (aliphatic) |

| 1700–1750 | Strong | C=O stretch (carbamate) |

| ~1510 | Strong | N-H bend (amide II) |

| ~1250 | Strong | C-O stretch (carbamate) |

| ~1170 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the molecule.

| Technique | Ionization Mode | Calculated m/z | Observed m/z | Assignment |

| ESI-MS | Positive | 268.1543 | [M+H]⁺ | Molecular Ion + H⁺ |

| ESI-MS | Positive | 290.1362 | [M+Na]⁺ | Molecular Ion + Na⁺ |

| ESI-MS | Positive | 212.1070 | [M-tBu+H]⁺ | Loss of tert-butyl group |

| ESI-MS | Positive | 168.1019 | [M-Boc+H]⁺ | Loss of Boc group |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.[4]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.[4]

-

Transfer the solution to a 5 mm NMR tube.[4]

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.[4]

-

Spectral Width: 0-12 ppm.

-

Processing: Fourier transform, phase correction, and baseline correction.[4]

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Processing: Fourier transform, phase correction, and baseline correction.

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Thoroughly grind 1-2 mg of dry this compound in an agate mortar.[4]

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[4]

-

Mix the sample and KBr by grinding until a fine, homogeneous powder is obtained.[4]

-

Transfer the mixture to a pellet-forming die and press under high pressure (8-10 tons) to form a transparent or translucent pellet.[4]

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.[4]

-

Mode: Transmittance.[4]

-

Spectral Range: 4000-400 cm⁻¹.[4]

-

Resolution: 4 cm⁻¹.[4]

-

Number of Scans: 16-32 scans.[4]

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

-

Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[5]

-

A small amount of formic acid or ammonium acetate can be added to promote ionization.[5]

Data Acquisition:

-

Instrument: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.[5]

-

Ionization Mode: Positive ion mode.[5]

-

Capillary Voltage: 3-4 kV.[5]

-

Nebulizing Gas: Nitrogen.[5]

-

Drying Gas Temperature: 250-350 °C.[5]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

The Role of the tert-Butyloxycarbonyl (Boc) Protecting Group: A Technical Guide

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly within peptide synthesis and the development of complex pharmaceutical compounds.[1] Its widespread use is attributed to its stability across a broad range of nucleophilic and basic conditions, combined with its facile and selective removal under mild acidic conditions.[1][2] This technical guide provides a comprehensive overview of the Boc group's core chemical properties, mechanisms of installation and cleavage, detailed experimental protocols, and its strategic application in multi-step synthesis.

Core Chemical Properties and Stability

The Boc group is chemically a carbamate, which reduces the nucleophilicity and basicity of the amine it protects.[3][4] Its stability profile is a key factor in its utility. The bulky tert-butyl group provides steric hindrance, and the carbamate linkage is resistant to many common reagents.[1]

Key Stability Characteristics:

-

Stable to Bases and Nucleophiles : The Boc group is resistant to hydrolysis under most basic conditions and is unreactive towards many nucleophiles.[5][6]

-

Stable to Catalytic Hydrogenation : Unlike the Carboxybenzyl (Cbz) group, the Boc group is stable under conditions of catalytic hydrogenation (e.g., H₂, Pd/C), allowing for the selective deprotection of Cbz in the presence of Boc.[4][7]

-

Acid Lability : The defining characteristic of the Boc group is its sensitivity to acid.[2] It is readily cleaved by strong to moderate acids, a property that is central to its use in synthesis.[8] This acid-labile nature allows for its selective removal without affecting other protecting groups like the base-labile Fmoc group or the hydrogenolysis-labile Cbz group.[5][9]

Mechanism of Boc Protection

The introduction of the Boc group onto an amine is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[10][11] The reaction is a nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of the anhydride.[4][7] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group.[7] This leaving group can subsequently decompose into the stable products carbon dioxide and tert-butoxide, which drives the reaction to completion.[4][11] While the reaction can proceed without a base, bases such as triethylamine (TEA), sodium hydroxide (NaOH), or 4-dimethylaminopyridine (DMAP) are often used to neutralize the protonated amine and accelerate the reaction.[4][10][12]

Mechanism of N-Boc protection using Boc anhydride.

Mechanism of Boc Deprotection

The removal of the Boc group is an acid-catalyzed hydrolysis of the carbamate.[10] The mechanism involves three key steps:

-

Protonation : A strong acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group.[13]

-

Formation of a tert-butyl Cation : The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable, resonance-stabilized tert-butyl carbocation and a carbamic acid intermediate.[3][13]

-

Decarboxylation : The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[7][13] The liberated amine is then protonated by the excess acid to form the corresponding amine salt.[13]

A potential side reaction during deprotection is the alkylation of other nucleophilic residues (e.g., tryptophan, methionine) by the tert-butyl cation.[12][13] This can be suppressed by adding "scavengers" like anisole, thioanisole, or dithiothreitol (DTT) to the reaction mixture to trap the electrophile.[12][13][14]

Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Data Presentation: Boc Protection and Deprotection Conditions

The selection of reagents and conditions for Boc protection and deprotection depends on the substrate's properties, including solubility and the presence of other functional groups.

Table 1: Common Conditions for N-Boc Protection of Amines

| Reagent | Base | Solvent(s) | Temperature | Typical Yield | Reference(s) |

|---|---|---|---|---|---|

| (Boc)₂O | NaOH | Water / THF | 0°C to RT | High | [10][12] |

| (Boc)₂O | Triethylamine (TEA) | THF, DCM, MeOH | Room Temperature | >90% | [4][15] |

| (Boc)₂O | 4-DMAP | Acetonitrile | Room Temperature | High | [12] |

| (Boc)₂O | NaHCO₃ | Chloroform / Water | Reflux | High | [10][12] |

| (Boc)₂O | None (Catalyst-free) | Water / Acetone | Room Temperature | 85-98% |[6] |

Table 2: Common Conditions for N-Boc Deprotection

| Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time | Notes | Reference(s) |

|---|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) (25-50%) | Dichloromethane (DCM) | Room Temperature | 30 min - 2 hr | Most common method in peptide synthesis. | [8][13][16] |

| Hydrochloric Acid (HCl) (e.g., 4M) | Dioxane, Methanol, Ethyl Acetate | Room Temperature | 1 - 3 hr | Common, effective alternative to TFA. | [10][12][17] |

| Phosphoric Acid (aq.) | THF | Room Temperature | High Yielding | Environmentally benign option. | [5] |

| Aluminum Chloride (AlCl₃) | - | - | - | Selective cleavage in presence of other groups. | [12] |

| Trimethylsilyl Iodide (TMSI), then MeOH | - | - | - | For substrates sensitive to harsh acids. | [12] |

| Thermal (No acid catalyst) | MeOH, TFE, Toluene | 120 - 240°C | 30 - 60 min | Useful in continuous flow systems. | [18] |

| Water | Water | Reflux (90-100°C) | < 15 min | Green chemistry approach; no added reagents. |[19] |

Orthogonal Protection Strategies

The true synthetic power of the Boc group is realized when it is used in an orthogonal strategy with other protecting groups.[9] This allows for the selective deprotection and modification of different functional groups within the same molecule.[9]

-

Boc/Fmoc Strategy : In modern peptide synthesis, the Boc group is often replaced by the base-labile Fmoc group for Nα-protection.[4] However, the Boc group remains crucial for protecting the side chains of certain amino acids (e.g., Lysine, Tryptophan).[4] The Fmoc group can be removed with a base (e.g., piperidine) without affecting the acid-labile Boc group on the side chain.[7]

-

Boc/Cbz Strategy : The Cbz group is removed by catalytic hydrogenolysis.[7] A Boc group is stable to these conditions, while a Cbz group is stable to the acidic conditions (like TFA) used to remove Boc.[2] This orthogonality is frequently exploited in solution-phase synthesis.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. jk-sci.com [jk-sci.com]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 15. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. reddit.com [reddit.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Versatile Role of Boc-L-Tyrosinol in Modern Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butoxycarbonyl-L-tyrosinol (Boc-L-Tyrosinol) is a valuable chiral building block and synthetic intermediate with diverse applications in biochemistry, medicinal chemistry, and drug discovery. As a derivative of the naturally occurring amino acid L-tyrosine, it offers a unique combination of a protected amine, a primary alcohol, and a phenolic side chain, making it a versatile tool for the synthesis of complex molecules. This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its role in the synthesis of bioactive compounds, particularly as a precursor for enzyme inhibitors and in peptide chemistry. This document includes a compilation of relevant quantitative data, detailed experimental protocols, and visual representations of key biochemical pathways and workflows to facilitate its practical application in a research setting.

Introduction

This compound is a protected amino alcohol derived from L-tyrosine. The tert-butoxycarbonyl (Boc) protecting group on the amine provides stability during synthetic manipulations and can be readily removed under acidic conditions.[1] The primary alcohol offers a reactive handle for esterification, etherification, or conversion to other functional groups, while the phenolic hydroxyl group of the tyrosine side chain allows for further modifications, making it a trifunctional building block. These structural features make this compound an attractive starting material for the synthesis of peptidomimetics, enzyme inhibitors, and chiral ligands for asymmetric synthesis.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 83345-46-4 |

| Molecular Formula | C₁₄H₂₁NO₄ |

| Molecular Weight | 267.33 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 115-122 °C |

| Optical Rotation | [α]D²⁰ = -27 ± 2º (c=1 in EtOH) |

| Purity | ≥99% (HPLC) |

| Solubility | Soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO) |

Core Applications in Biochemistry

Building Block for Bioactive Molecules: Synthesis of Celastrol Derivatives

This compound serves as a valuable precursor for the synthesis of derivatives of natural products with therapeutic potential. A prominent example is the modification of Celastrol, a pentacyclic triterpenoid with potent anti-cancer properties. The carboxylic acid group of Celastrol can be derivatized with amino acid esters to enhance its cytotoxic activity and improve its pharmacological profile. While direct use of this compound is not explicitly detailed, the synthesis of Celastrol-amino acid ester conjugates using Boc-protected amino acids, including Boc-L-Tyrosine, is well-documented. The primary alcohol of this compound offers a potential point of attachment to Celastrol, creating novel derivatives with potentially enhanced efficacy.

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various Celastrol derivatives conjugated with amino acid esters against different cancer cell lines. This data highlights the potential for creating highly potent anti-cancer agents by modifying Celastrol with amino acid-based moieties, a strategy where this compound could be a key starting material.

| Compound | Cell Line | IC₅₀ (µM) |

| Celastrol-L-Tyrosine Methyl Ester | HeLa | 0.371 |

| A549 | 0.237 | |

| Celastrol-L-Leucine Methyl Ester | HeLa | 0.235 |

| A549 | 0.109 | |

| Celastrol (Parent Compound) | HeLa | >10 |

| A549 | >10 | |

| Cisplatin (Positive Control) | HeLa | 8.5 |

| A549 | 12.3 |

Table adapted from data presented in the synthesis and biological evaluation of Celastrol derivatives with amino acid chains.[1]

This protocol describes a general method for the coupling of a Boc-protected amino acid to Celastrol. This can be adapted for Boc-L-Tyrosine, which is a direct precursor to this compound.

Materials:

-

Celastrol

-

Boc-L-Tyrosine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Coupling Reaction:

-

To a solution of Celastrol (1 equivalent) and Boc-L-Tyrosine (1.2 equivalents) in anhydrous DCM, add DMAP (0.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.

-

Combine the filtrates and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the Boc-protected Celastrol-L-Tyrosine ester.

-

-

Boc Deprotection:

-

Dissolve the purified Boc-protected conjugate in a mixture of DCM and TFA (e.g., 1:1 v/v).

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Co-evaporate with toluene to remove residual TFA.

-

The resulting Celastrol-L-Tyrosine ester can be further purified if necessary.

-

Role in Modulating Signaling Pathways

Compounds derived from Celastrol have been shown to exert their cytotoxic effects by modulating several key signaling pathways involved in cell survival and apoptosis. Understanding these pathways is crucial for the rational design of new therapeutic agents.

Celastrol and its derivatives can disrupt the interaction between Heat Shock Protein 90 (Hsp90) and its co-chaperone Cdc37. This interaction is critical for the stability and function of numerous oncogenic client proteins, including protein kinases. Inhibition of this pathway leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.

Celastrol derivatives induce apoptosis through multiple interconnected signaling pathways, often initiated by the generation of Reactive Oxygen Species (ROS).

-

ROS-Mediated Mitochondrial Pathway: Increased ROS levels lead to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, culminating in apoptosis.

-

PI3K/AKT Pathway: Inhibition of the PI3K/AKT signaling pathway, a key regulator of cell survival, further promotes apoptosis.

-

JNK Pathway: Activation of the c-Jun N-terminal kinase (JNK) pathway, a component of the MAPK signaling cascade, is also implicated in Celastrol-induced apoptosis.

Peptide Synthesis and Peptidomimetics

This compound is an important building block in solid-phase peptide synthesis (SPPS) and for the creation of peptidomimetics. The primary alcohol can be incorporated into peptide backbones or used as a C-terminal modification, potentially altering the peptide's conformation, stability, and biological activity.

The following is a generalized protocol for a single coupling cycle in Boc-SPPS.

Materials:

-

Boc-protected amino acid (e.g., this compound derivative)

-

Peptide synthesis resin with a free amine group

-

Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% v/v)

-

Diisopropylethylamine (DIEA) in DCM (e.g., 10% v/v)

-

Coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma Pure)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Deprotection: Swell the resin in DCM. Treat the resin with TFA/DCM to remove the N-terminal Boc group. Wash the resin with DCM and then DMF.

-

Neutralization: Treat the resin with DIEA/DCM to neutralize the protonated amine. Wash with DMF.

-

Coupling: Pre-activate the incoming Boc-amino acid with the coupling reagent in DMF. Add the activated amino acid solution to the resin and agitate until the coupling is complete (monitor with a Kaiser test).

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents. The resin is now ready for the next coupling cycle.

Chiral Auxiliary in Asymmetric Synthesis

Bioconjugation

The primary alcohol of this compound provides a handle for bioconjugation, allowing for its attachment to proteins, antibodies, or other biomolecules.[4] This can be achieved through various chemical strategies, such as esterification to carboxylic acid groups on the biomolecule. Such conjugation can be used to introduce a tyrosine-like moiety with a protected amine for further functionalization, or to attach small molecules for targeted delivery or diagnostic purposes. Detailed protocols for the specific use of this compound in bioconjugation are not extensively reported, but general methods for alcohol conjugation can be adapted.

Conclusion

This compound is a highly versatile and valuable compound in the field of biochemistry and drug development. Its unique trifunctional nature allows for its use as a key building block in the synthesis of complex bioactive molecules, including potent anti-cancer agents derived from natural products like Celastrol. Furthermore, its application in peptide synthesis and potential as a chiral auxiliary and in bioconjugation underscore its broad utility. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a practical resource for researchers looking to harness the potential of this compound in their scientific endeavors. Further research into its applications, particularly as a chiral auxiliary and in specific bioconjugation strategies, is warranted and expected to unveil new opportunities for this remarkable molecule.

References

Initial Investigations into the Biological Activity of Boc-L-Tyrosinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-L-tyrosinol (Boc-L-Tyrosinol) is a chiral building block and a derivative of the amino acid L-tyrosine, distinguished by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amine and the reduction of the carboxylic acid to a primary alcohol.[1] While extensively utilized in peptide synthesis and as an intermediate in the creation of more complex molecules, initial investigations into the intrinsic biological activities of this compound itself are emergent.[2][3] This technical guide summarizes the early findings on the biological activities of this compound, with a primary focus on its antioxidant properties. Furthermore, it outlines detailed experimental protocols for assessing its potential antioxidant, antibacterial, and antiproliferative effects to guide future research endeavors.

Introduction

This compound's structure, featuring a phenolic hydroxyl group, imparts potential for various biological interactions.[3] The Boc protecting group enhances its stability, allowing for controlled participation in biochemical reactions.[2] While much of the research has centered on its utility in synthetic chemistry, preliminary studies and the activities of related L-tyrosine derivatives suggest that this compound may possess inherent antioxidant, antibacterial, and antiproliferative properties.[2] This guide serves as a foundational resource for researchers initiating studies into the biological profile of this compound.

Quantitative Data on Biological Activity

Initial screening of the biological activity of this compound has primarily focused on its antioxidant potential. The following table summarizes the available quantitative data.

Table 1: Antioxidant Activity of this compound and Reference Compounds [2]

| Compound | IC50 (µM) | Assay |

| This compound | 25 | DPPH Radical Scavenging Assay |

| L-Tyrosine | 30 | DPPH Radical Scavenging Assay |

| Ascorbic Acid | 20 | DPPH Radical Scavenging Assay |

Note: As of the latest literature review, specific quantitative data (e.g., Minimum Inhibitory Concentration [MIC] or IC50 values) for the antibacterial and antiproliferative activities of this compound itself have not been extensively reported. Research has largely focused on more complex derivatives.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable research. The following sections provide established protocols for investigating the biological activities of this compound.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process starting from L-tyrosine.

Step 1: Protection of the Amino Group of L-Tyrosine L-tyrosine is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base, such as sodium hydroxide, in an aqueous solution. This step yields N-Boc-L-tyrosine.

Step 2: Reduction of the Carboxylic Acid The carboxylic acid group of N-Boc-L-tyrosine is then reduced to a primary alcohol to yield this compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay quantifies the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the this compound dilutions to the respective wells.

-

Include a control well with DPPH solution and methanol only.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Antibacterial Activity Assessment: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microplate

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB.

-

Perform serial two-fold dilutions of this compound in MHB in a 96-well plate.

-

Add a standardized bacterial inoculum to each well.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Antiproliferative Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

This compound

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Visualizations: Workflows and Pathways

To further elucidate the experimental processes and potential mechanisms, the following diagrams are provided.

References

The Pivotal Role of Boc-L-Tyrosinol as a Chiral Building Block in Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the fields of pharmaceutical development and materials science. Chiral building blocks serve as the foundational elements for constructing complex molecular architectures with precise stereochemical control. Among these, Boc-L-Tyrosinol, a derivative of the naturally occurring amino acid L-tyrosine, has emerged as a versatile and highly valuable chiral synthon. Its unique structural features—a primary alcohol, a protected amine, and a phenolic side chain—offer a trifecta of reactive handles for strategic chemical modifications. This technical guide provides a comprehensive overview of this compound's role as a chiral building block, detailing its application in the total synthesis of natural products, the development of chiral auxiliaries and ligands, and the synthesis of potent therapeutic agents.

Core Applications of this compound

The utility of this compound as a chiral building block is extensive, with significant applications in several key areas of synthetic chemistry.

Total Synthesis of Natural Products

This compound and its derivatives are instrumental in the total synthesis of complex natural products, where the introduction of specific stereocenters is crucial for biological activity. A notable example is the enantioselective total synthesis of epicoccin G , a dithiodiketopiperazine with potent biological properties. The synthesis utilizes a building block derived from N-Boc-L-tyrosine, the precursor to this compound.

Quantitative Data: Total Synthesis of Epicoccin G

The following table summarizes the yields for key steps in the synthesis of a central intermediate for epicoccin G, starting from an N-Boc-L-tyrosine derived building block.

| Step | Transformation | Yield (%) |

| 1 | Bicyclic enone formation (overall) | 51 |

| 2 | BOP-Cl facilitated amide coupling | 86 |

| 3 | Ring closure to pentacyclic system (2 steps) | 77 |

| 4 | Bis-trifluoroacetate formation | 69 |

| 5 | Palladium-catalyzed diene formation | 90 |

Experimental Workflow: Total Synthesis of Epicoccin G Intermediate

The logical progression of the synthesis, starting from the N-Boc-L-tyrosine derived building block, is depicted in the following workflow diagram.

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The inherent chirality of this compound makes it an excellent starting material for the synthesis of chiral auxiliaries and ligands, which are pivotal in asymmetric catalysis. These chiral molecules temporarily associate with a substrate to direct the stereochemical outcome of a reaction, leading to the formation of a desired enantiomer with high selectivity.

Application in Asymmetric Aldol Reactions:

Oxazolidinones, readily synthesized from amino alcohols like this compound, are powerful chiral auxiliaries in asymmetric aldol reactions. By attaching the oxazolidinone to a carbonyl compound, the steric bulk of the auxiliary directs the approach of an aldehyde, resulting in high diastereoselectivity of the aldol product.

Application in Asymmetric Hydrogenation:

This compound can be converted into chiral phosphine ligands. These ligands coordinate to transition metals, such as rhodium or iridium, to form catalysts that mediate the asymmetric hydrogenation of prochiral olefins, yielding chiral products with high enantiomeric excess.

Quantitative Data: Representative Asymmetric Transformations

The following table presents typical quantitative data for asymmetric reactions employing chiral auxiliaries and ligands derived from amino acids, demonstrating the high levels of stereocontrol achievable.

| Reaction Type | Chiral Director | Substrate | Yield (%) | Diastereomeric Ratio / Enantiomeric Excess (%) |

| Asymmetric Aldol Reaction | Oxazolidinone Auxiliary | Aldehyde | >80 | dr ≥ 19:1 |

| Asymmetric Hydrogenation | Chiral Phosphine-Phosphite Ligand | Dehydroamino ester | >95 | 50% ee |

Synthesis of Opioid Peptidomimetics

This compound and its analogues are crucial building blocks in the synthesis of opioid peptidomimetics, which are compounds designed to mimic the structure and function of endogenous opioid peptides. A significant modification is the use of 2',6'-dimethyl-L-tyrosine (Dmt), an unnatural amino acid synthesized from a Boc-L-tyrosine precursor. This modification often enhances the potency and selectivity of the resulting ligands for opioid receptors.

Quantitative Data: Opioid Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of various opioid peptidomimetics, including those containing the Dmt moiety, for the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors.

| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) |

| [Dmt]DALDA | 0.13 | 447 | - |

| RP-170 | <1 | - | 1-10 |

| RP-171 | ~50 | No binding | No binding |

| Nalfurafine | 4.20 | - | 0.32 |

| Compound 11 | <0.2 | 0.64 | <0.2 |

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in synthesis. Below are representative experimental protocols.

Protocol 1: Reduction of N-Boc-L-tyrosine to this compound

This protocol describes the foundational step of converting the carboxylic acid of N-Boc-L-tyrosine to the primary alcohol of this compound.

Materials:

-

N-Boc-L-tyrosine

-

Anhydrous Tetrahydrofuran (THF)

-

Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve N-Boc-L-tyrosine (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the borane-tetrahydrofuran complex solution (1.5 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow dropwise addition of methanol until gas evolution ceases.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Protocol 2: Synthesis of a Chiral Oxazolidinone from this compound

This protocol outlines the synthesis of a chiral oxazolidinone, a key intermediate for use as a chiral auxiliary.

Materials:

-

This compound

-

Acetone

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (catalytic amount)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine

-

Phosgene or a phosgene equivalent (e.g., triphosgene)

Procedure:

-

To a solution of this compound (1 equivalent) in acetone, add 2,2-dimethoxypropane (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Stir the mixture at room temperature until the formation of the acetonide-protected intermediate is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate. Dry the organic layer and concentrate to obtain the protected amino alcohol.

-

Dissolve the protected amino alcohol in anhydrous DCM and cool to 0 °C.

-

Add triethylamine (2.2 equivalents) followed by the slow addition of a solution of phosgene or a phosgene equivalent in DCM.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

-

Carefully quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the chiral oxazolidinone.

Logical Relationship: From this compound to Chiral Control

The following diagram illustrates the logical flow from this compound to its application in asymmetric synthesis.

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Its ready availability from the chiral pool and its versatile chemical handles make it an indispensable tool for the construction of complex, enantiomerically pure molecules. From the total synthesis of intricate natural products to the design of highly effective chiral auxiliaries and the development of next-generation therapeutics, the applications of this compound are both broad and impactful. For researchers and drug development professionals, a thorough understanding of the synthetic strategies and experimental protocols involving this chiral building block is essential for advancing the frontiers of chemical synthesis and medicinal chemistry.

Methodological & Application

Synthesis of Boc-L-Tyrosinol from L-Tyrosine: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, two-step protocol for the synthesis of Boc-L-Tyrosinol, a valuable chiral building block in peptide synthesis and drug development. The synthesis commences with the protection of the amino group of L-tyrosine using di-tert-butyl dicarbonate ((Boc)₂O) to yield N-Boc-L-tyrosine. The subsequent reduction of the carboxylic acid functionality to a primary alcohol is achieved through a mild and efficient one-pot procedure utilizing 1,1'-carbonyldiimidazole (CDI) and sodium borohydride (NaBH₄). This protocol offers high yields and maintains the stereochemical integrity of the starting material.

Introduction

L-Tyrosinol and its protected derivatives are crucial intermediates in the synthesis of complex peptides and pharmacologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group is widely employed in organic synthesis due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[1] The conversion of the carboxylic acid of L-tyrosine to a primary alcohol opens up avenues for further chemical modifications, such as esterification, oxidation, or substitution.[1] This document outlines a reliable and reproducible protocol for the synthesis of this compound from the readily available amino acid L-tyrosine.

Overall Reaction Scheme

Caption: Overall synthetic route from L-Tyrosine to this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-L-Tyrosine

This procedure involves the protection of the amino group of L-tyrosine with a tert-butyloxycarbonyl (Boc) group.

Materials:

-

L-Tyrosine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated potassium hydrogen sulfate (KHSO₄) solution or 1N HCl

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flask, dissolve potassium carbonate (3.0 eq.) in a 1:1 mixture of water and dioxane.[2] Alternatively, dissolve L-tyrosine in an aqueous solution of sodium hydroxide to achieve a pH ≥ 12.[3]

-

Cool the solution to 0 °C in an ice bath.

-

Add L-tyrosine (1.0 eq.) to the cooled solution.

-

Add a solution of di-tert-butyl dicarbonate (1.0 eq.) in dioxane to the reaction mixture.

-

Stir the reaction mixture at room temperature overnight.[2]

-

After the reaction is complete, add water to the mixture.

-

Acidify the aqueous layer to pH 3-4 with a saturated solution of KHSO₄ or 1N HCl.[2][4]

-

Extract the product with ethyl acetate (3 x volumes).[2]

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield N-Boc-L-tyrosine as a white foam or yellow oil.[1][2] The product can be further purified by recrystallization from ethyl acetate/hexane.[4]

Step 2: Synthesis of this compound from N-Boc-L-Tyrosine

This one-pot procedure describes the reduction of the carboxylic acid of N-Boc-L-tyrosine to a primary alcohol.

Materials:

-

N-Boc-L-Tyrosine

-

1,1'-Carbonyldiimidazole (CDI)

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of N-Boc-L-tyrosine (1.0 eq.) in anhydrous THF, add CDI (1.3 eq.) at room temperature.[5]

-

Stir the solution for approximately 10 minutes.[5]

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of NaBH₄ (1.7 eq.) in water.

-

Add the NaBH₄ solution in one portion to the cooled reaction mixture.[5]

-

Stir the resulting solution for 30 minutes at 0 °C.[5]

-

Quench the reaction by adding 1N HCl.

-

Extract the product with ethyl acetate (2 x volumes).[5]

-

Combine the organic extracts and wash with saturated NaHCO₃ solution and brine.[5]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.[5] The product can be purified by passing it through a short pad of silica gel.[5]

Data Presentation

| Step | Product | Starting Material | Reagents | Solvent | Reaction Time | Yield | Purity | Reference |

| 1 | N-Boc-L-Tyrosine | L-Tyrosine | (Boc)₂O, K₂CO₃ | Dioxane/H₂O | Overnight | 94% | >99% (after cryst.) | [2],[3] |

| 1 | N-Boc-L-Tyrosine | L-Tyrosine | (Boc)₂O, NaOH | Dioxane/H₂O | 18 h | 92% | Not specified | [1] |

| 2 | This compound | N-Boc-L-Tyrosine | CDI, NaBH₄ | THF/H₂O | ~40 min | High (e.g., 88% for a similar substrate) | >99% ee | [5] |

Experimental Workflow

Caption: Workflow for the synthesis of this compound from L-Tyrosine.

References

Application Notes: Standard Procedure for the N-Boc Protection of Tyrosinol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The protection of amine functional groups is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical agents. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under moderately acidic conditions.[1][2] Di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride) serves as the standard reagent for this transformation.[1][3]

This document provides a detailed protocol for the selective N-protection of tyrosinol. Tyrosinol, a chiral amino alcohol, contains a primary amine and a phenolic hydroxyl group. The presented protocol is optimized for the chemoselective protection of the more nucleophilic amino group over the phenolic hydroxyl group, yielding N-(tert-butoxycarbonyl)-tyrosinol (N-Boc-tyrosinol).

Chemical Reaction Scheme

The reaction involves the nucleophilic attack of the primary amine of tyrosinol on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, facilitated by a mild base.

Caption: Reaction scheme for the N-Boc protection of tyrosinol.

Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of N-Boc-tyrosinol on a 10 mmol scale.

Materials and Reagents:

-

L-Tyrosinol (1.67 g, 10.0 mmol)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (2.40 g, 11.0 mmol, 1.1 eq.)

-

Sodium bicarbonate (NaHCO₃) (1.68 g, 20.0 mmol, 2.0 eq.)

-

Tetrahydrofuran (THF), reagent grade (50 mL)

-

Deionized Water (50 mL)

-

Ethyl Acetate (EtOAc), reagent grade (~200 mL)

-

Saturated aqueous sodium chloride solution (Brine) (~50 mL)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Equipment:

-

250 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄) and developing chamber

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve L-tyrosinol (1.67 g, 10.0 mmol) and sodium bicarbonate (1.68 g, 20.0 mmol) in a mixture of 50 mL of THF and 50 mL of deionized water. Stir the suspension at room temperature until the solids are mostly dissolved.

-

Addition of Boc Anhydride: To the stirring suspension, add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise over 5 minutes.

-

Reaction: Allow the reaction mixture to stir vigorously at room temperature overnight (12-16 hours).

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 50-70% Ethyl Acetate in Hexane. The product, N-Boc-tyrosinol, will have a higher Rf value than the starting material, tyrosinol.

-

Work-up:

-

After the reaction is complete, remove the THF using a rotary evaporator.

-

Dilute the remaining aqueous mixture with 50 mL of water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers.

-

Wash the combined organic phase with 50 mL of brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, typically as a viscous oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) to isolate the pure N-Boc-tyrosinol.

-

Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum. Characterize the product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Experimental Workflow

Caption: General workflow for the Boc protection of tyrosinol.

Data Presentation

The following tables summarize typical reaction parameters and expected analytical data for the synthesis of N-Boc-tyrosinol.

Table 1: Summary of Reaction Parameters

| Parameter | Value/Condition | Purpose |

| Tyrosinol | 1.0 equivalent | Starting Material |

| (Boc)₂O | 1.1 equivalents | Protecting Agent |

| Base | NaHCO₃ (2.0 eq.) | Activates the amine |

| Solvent | THF / Water (1:1) | Dissolves reactants |

| Temperature | Room Temperature | Mild reaction condition |

| Reaction Time | 12 - 16 hours | To ensure completion |

Table 2: Expected Product Characteristics

| Property | Expected Result | Notes |

| Yield | 85-95% | After chromatographic purification. |

| Appearance | White to off-white solid or viscous oil. | |

| ¹H NMR | δ (ppm) ~7.05 (d, 2H), ~6.70 (d, 2H), ~4.8 (br s, 1H, NH), ~3.9-4.1 (m, 1H), ~3.5 (t, 2H), ~2.7 (t, 2H), 1.40 (s, 9H). | Chemical shifts are approximate and depend on the solvent (e.g., CDCl₃, CD₃OD).[4][5] |

| ¹³C NMR | δ (ppm) ~156.5, ~155.8, ~130.5, ~129.0, ~115.5, ~80.0, ~64.0, ~55.0, ~38.0, ~28.5. | Chemical shifts are approximate and depend on the solvent.[4][6] |

| Mass Spec (ESI+) | m/z [M+Na]⁺ calculated for C₁₄H₂₁NO₄Na: 290.1368; found: ~290.1370 | Confirms the molecular weight of the product. |

Troubleshooting and Safety

-

Formation of Di-protected Byproduct: The use of strong bases or a large excess of Boc anhydride can lead to the formation of N,O-bis(Boc)-tyrosinol. Using a mild base like NaHCO₃ and limiting the excess of (Boc)₂O to ~1.1 equivalents minimizes this side reaction.[7] If formed, the less polar di-protected product can typically be separated by silica gel chromatography.

-

Safety Precautions:

-

Di-tert-butyl dicarbonate is toxic upon inhalation and should be handled in a well-ventilated fume hood.[1]

-

Organic solvents like THF and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

References

Application Notes and Protocols for Boc-L-Tyrosinol in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of N-tert-butyloxycarbonyl-L-tyrosinol (Boc-L-Tyrosinol) in solid-phase peptide synthesis (SPPS). This document outlines the foundational principles, detailed experimental protocols for the incorporation of a C-terminal tyrosinol residue, and potential applications of the resulting peptide alcohols.

Introduction to this compound in SPPS

Solid-phase peptide synthesis is a cornerstone of peptide chemistry, enabling the stepwise construction of peptide chains on a solid support.[1] The Boc (tert-butyloxycarbonyl) protection strategy is a well-established method, particularly advantageous for synthesizing hydrophobic peptides and those with sensitive moieties.[2] this compound is an amino acid derivative where the C-terminal carboxylic acid is reduced to a primary alcohol. This modification prevents its use as a standard building block within a peptide chain via conventional amide bond formation. Instead, this compound is primarily utilized to generate peptides with a C-terminal alcohol, known as peptide alcohols. These modified peptides are of significant interest in drug discovery as they can exhibit altered biological activities, improved stability, and different pharmacokinetic profiles compared to their corresponding peptide acids or amides.[3][4]

The synthesis of peptide alcohols using this compound in SPPS involves three main stages:

-

Attachment (Loading): Covalent linkage of this compound to a suitable solid support (resin).

-

Elongation: Stepwise addition of Boc-protected amino acids to the resin-bound tyrosinol.

-

Cleavage and Deprotection: Release of the fully assembled peptide alcohol from the resin and removal of all protecting groups.

Data Presentation: Representative Synthesis Parameters